2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
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Description
Pyrazolo[1,5-a]pyrazine derivatives are a large family of nitrogen-containing heterocyclic compounds that have significant impact in medicinal chemistry . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties .
Synthesis Analysis
Starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives, different N-propargylated C-3 substituted pyrazoles were obtained. These derivatives were reacted with different amine derivatives using Cs2CO3 in methanol and different pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives were obtained .Molecular Structure Analysis
The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis
A reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate proceeded via the formation of tert-butyl cyano(pyrazolo-[1,5-a]pyrazin-4(5H)-ylidene)ethanoates as intermediates and led to pyrazolo[1,5-a]pyrazin-4-ylacetonitriles .Mechanism of Action
While the exact mechanism of action for your specific compound is not available, pyrazolo[1,5-a]pyrazine derivatives have shown a wide range of biological activities such as cannabinoid hCB1 and hCB2 receptor, anti-inflammatory, inhibitors of p38 Kinase, CB1 receptor antagonists, antimicrobial activity .
Properties
IUPAC Name |
2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-3-16-4-6-17(7-5-16)20-14-21-23(24-12-13-27(21)26-20)30-15-22(28)25-18-8-10-19(29-2)11-9-18/h4-14H,3,15H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYGJFGDGKIKDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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